![molecular formula C19H13Cl2N3 B2812903 4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 887202-25-7](/img/structure/B2812903.png)
4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound. It’s a key intermediate when preparing active pharmaceutical ingredients . It’s known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .
Applications De Recherche Scientifique
Synthesis and Characterization
Facile Synthesis and Docking Studies : A study developed a simple method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound structurally related to the target chemical. The synthesis involved coupling related chemicals, with the products characterized by spectral analyses and docking studies, indicating potential applications in chemical and pharmaceutical research (Bommeraa, Merugu, & Eppakayala, 2019).
Crystal Structures and Chemical Interactions : Research on the crystal structures of derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine showed different positioning of side chains relative to the heterocyclic ring, depending on the substituent, which can provide insights into the design of new compounds with specific properties (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).
Potential Applications
Photophysical Properties for Optoelectronic Applications : A study on the palladium-catalyzed Suzuki–Miyaura reaction of 2,4-dichloropyrrolo[2,3-d]pyrimidine with aryl boronic acids led to the synthesis of novel non-linear molecules. These molecules were identified as blue light-emitters with varying fluorescence quantum yields, indicating potential applications in optoelectronics (Tumkevičius, Dodonova, Kazlauskas, Masevičius, Skardžiūtė, & Juršėnas, 2010).
Chemical Synthesis and Biological Activity : Another study synthesized derivatives of pyrrolo[2,3-d]pyrimidine, examining their crystal structure and biological activity. This suggests the relevance of such compounds in developing pharmaceuticals and understanding their interactions at the molecular level (Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).
Nonlinear Optical Properties : The nonlinear optical (NLO) properties of thiopyrimidine derivatives, a group related to pyrimidines, were explored through DFT/TDDFT calculations and experimental studies. These compounds showed considerable NLO character, highlighting their potential for optoelectronic applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Propriétés
IUPAC Name |
4-chloro-7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c1-12-7-8-14(9-16(12)20)24-10-15(13-5-3-2-4-6-13)17-18(21)22-11-23-19(17)24/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHBLVNFSLHIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
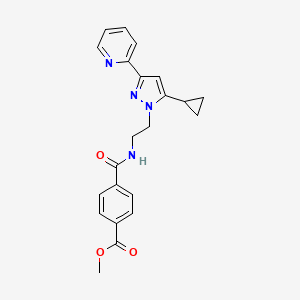
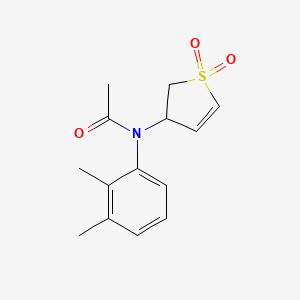
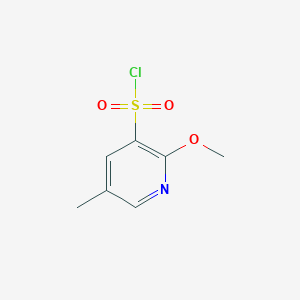

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)
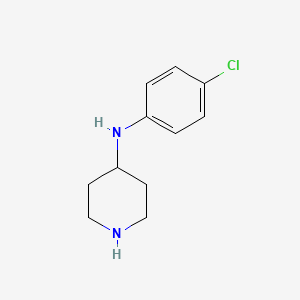
![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)
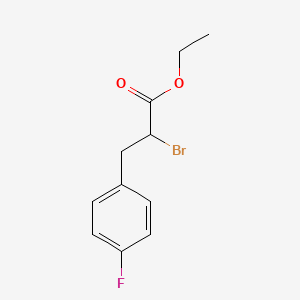
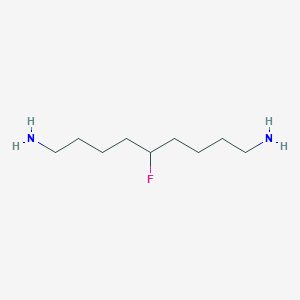
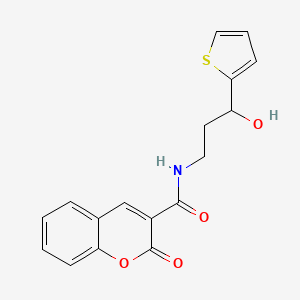
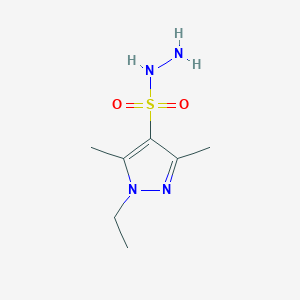
![Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2812844.png)